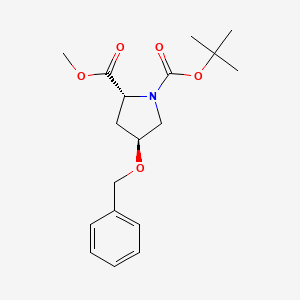
1-(3-Chlorophenyl)cyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)cyclohexane-1-carbonitrile, also known as O-2050, is a synthetic compound that belongs to the class of cyclohexane derivatives. It is a potent analgesic and has been extensively studied for its potential use in pain management. The compound is known to have a unique mechanism of action, which makes it an attractive candidate for further research and development.
Scientific Research Applications
Photocatalytic Oxidation and Alkane Oxidation
Research into the photocatalytic oxidation of alkanes, such as cyclohexane, with dioxygen by visible light using copper(II) and iron(III) chlorides demonstrates the potential for selective oxidation processes. This methodology can be adapted for the functionalization of similar compounds, offering pathways for the synthesis of alcohols and ketones from cyclohexane derivatives (Takaki et al., 2004).
Synthesis of Highly Functionalized Cyclopropanes
Another relevant study involves the palladium(0)-catalyzed alkylation and cyclization of alpha-substituted carbonitriles, yielding highly functionalized cyclopropanes. This process showcases the versatility of carbonitrile compounds in organic synthesis, potentially extending to derivatives like 1-(3-Chlorophenyl)cyclohexane-1-carbonitrile (Dorizon et al., 1999).
Nitrogen-doped Carbon Nanotubes Synthesis
The synthesis of nitrogen-doped carbon nanotubes from azobis(cyclohexanecarbonitrile) using a microwave technique indicates the application of carbonitrile compounds in materials science. These materials, useful in lithium-ion batteries, highlight the role of carbonitrile derivatives in developing advanced materials with high capacity and durability (Sridhar et al., 2015).
properties
IUPAC Name |
1-(3-chlorophenyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLYKFFZJKETHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)cyclohexane-1-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2878355.png)

![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]propan-1-one](/img/structure/B2878357.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B2878359.png)
![3-(4-Fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2878360.png)



![2-cyano-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2878366.png)



amino]-1-ethanol](/img/structure/B2878374.png)
